KY1220
Overview
Description
KY1220 is a small molecule that destabilizes both beta-catenin and Ras proteins by targeting the Wnt/beta-catenin signaling pathway. This compound has shown significant potential in inhibiting the proliferation and transformation of colorectal cancer cells .
Mechanism of Action
Target of Action
KY1220 primarily targets the Wnt/β-catenin pathway . This pathway plays a crucial role in cell proliferation, differentiation, and migration. It also destabilizes both β-catenin and Ras , two key proteins involved in cell signaling .
Mode of Action
This compound interacts with its targets by destabilizing both β-catenin and Ras via the Wnt/β-catenin pathway . This destabilization is dose-dependent, meaning the effects increase with higher doses of the compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt/β-catenin pathway . By destabilizing β-catenin and Ras, this compound inhibits the activation of this pathway, leading to a decrease in the expression of Wnt target genes .
Result of Action
The destabilization of β-catenin and Ras by this compound leads to a decrease in the activation of the Wnt/β-catenin pathway and a reduction in the expression of Wnt target genes . This results in the inhibition of cell proliferation and transformation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KY1220 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving nitration, reduction, and cyclization steps .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, ensuring the reactions are efficient and yield high purity product. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: KY1220 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also be reduced, although this is less common.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while substitution reactions can yield a variety of substituted products .
Scientific Research Applications
KY1220 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Wnt/beta-catenin signaling pathway.
Biology: Investigated for its effects on cell proliferation and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for treating colorectal cancer and other cancers involving aberrant Wnt/beta-catenin signaling.
Industry: Potential applications in the development of new cancer therapies and as a research tool in drug discovery
Comparison with Similar Compounds
KYA1797K: A derivative of KY1220 that also targets the Wnt/beta-catenin pathway and destabilizes beta-catenin and Ras.
IWR-1-endo: Another Wnt/beta-catenin pathway inhibitor with a different mechanism of action.
PRI-724: Targets the beta-catenin pathway but through a different molecular mechanism
Uniqueness of this compound: this compound is unique in its dual targeting of both beta-catenin and Ras proteins, making it a potent inhibitor of the Wnt/beta-catenin signaling pathway. This dual targeting is particularly effective in inhibiting the proliferation of colorectal cancer cells, which often have mutations in both the Wnt/beta-catenin and Ras pathways .
Properties
IUPAC Name |
(5Z)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c19-13-12(15-14(22)16-13)8-11-2-1-7-17(11)9-3-5-10(6-4-9)18(20)21/h1-8H,(H2,15,16,19,22)/b12-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLUAKSJMUPACD-WQLSENKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C2C(=O)NC(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=C\2/C(=O)NC(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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